Product packaging for (5S)-5-methyloxepan-2-one(Cat. No.:)

(5S)-5-methyloxepan-2-one

Cat. No.: B14312055
M. Wt: 128.17 g/mol
InChI Key: VNXMFQWTDCWMDQ-LURJTMIESA-N
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Description

(5S)-5-methyloxepan-2-one (CAS 1121-72-8) is a chiral, seven-membered lactone of interest in organic synthesis and polymer science. This compound serves as a valuable building block for researchers, particularly as a precursor in the ring-opening polymerization (ROP) of water-soluble, biodegradable polycarbonates and polyesters with potential medical applications . The stereochemistry of the 5-methyl group is a key feature, enabling the study of stereoselective polymer properties and interactions . Lactones of this class can be synthesized from terpene precursors via oxidative reactions such as the Baeyer-Villiger oxidation, highlighting their relevance in the development of synthetic methodologies for converting natural products into valuable intermediates . As a monomer, it can be used to create polymers and copolymers for advanced material design, including hydrophobic segments or particles for drug delivery systems . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B14312055 (5S)-5-methyloxepan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(5S)-5-methyloxepan-2-one

InChI

InChI=1S/C7H12O2/c1-6-2-3-7(8)9-5-4-6/h6H,2-5H2,1H3/t6-/m0/s1

InChI Key

VNXMFQWTDCWMDQ-LURJTMIESA-N

Isomeric SMILES

C[C@H]1CCC(=O)OCC1

Canonical SMILES

CC1CCC(=O)OCC1

Origin of Product

United States

Asymmetric Synthetic Methodologies for 5s 5 Methyloxepan 2 One

Stereoselective Formation of the Oxepan Ring System

The creation of the chiral seven-membered lactone ring is the cornerstone of synthesizing (5S)-5-methyloxepan-2-one. Methodologies in this category focus on converting a prochiral or racemic precursor into the desired enantiomerically pure product through stereoselective cyclization or oxidation.

Enantioselective Baeyer-Villiger Oxidation Strategies

The Baeyer-Villiger (BV) oxidation is a powerful reaction that converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group. sciencenet.cn When applied to a prochiral ketone like 4-methylcyclohexanone (B47639), this reaction can produce 5-methyloxepan-2-one (B3255452). Achieving enantioselectivity in this transformation is critical for synthesizing the desired (S)-enantiomer.

The classical BV reaction uses peracids like meta-chloroperoxybenzoic acid (m-CPBA). scielo.org.mx To make this reaction asymmetric, modern approaches employ chiral metal catalysts. nih.gov These catalysts, typically complexes of metals such as copper, platinum, zirconium, or aluminum with chiral ligands, create a chiral environment around the ketone substrate. scielo.org.mxwikipedia.org This environment forces the oxidizing agent to attack one face of the molecule preferentially, leading to the formation of one enantiomer over the other. scielo.org.mx For instance, chiral magnesium and zirconium salen complexes have been investigated for their ability to catalyze enantioselective BV oxidations. wikipedia.org The choice of metal and ligand is crucial for achieving high enantiomeric excess (ee).

The general mechanism involves the coordination of the ketone to the chiral metal catalyst, followed by a nucleophilic attack of the peracid. The subsequent rearrangement, known as the Criegee intermediate, is the stereodetermining step, where the chiral ligands dictate the facial selectivity of the oxygen insertion. acs.org

Table 1: Selected Catalysts in Asymmetric Baeyer-Villiger Oxidation

Catalyst Type Metal Center Common Ligands Oxidant Key Feature
Chiral Salen Complexes Zr, Al Salen derivatives H₂O₂ Enables use of environmentally benign oxidants. scielo.org.mxwikipedia.org
Chiral Phosphine Complexes Pt Chiral phosphines H₂O₂ Effective for various cyclic ketones. scielo.org.mxnih.gov
Lewis Acid Complexes Cu(OTf)₂ Chiral bisoxazolines m-CPBA Provides good yields and potential for enantioselectivity. wikipedia.org

Asymmetric Catalysis in Lactone Ring Closure

An alternative to oxidizing a pre-formed ring is the asymmetric cyclization of a linear precursor, such as a ω-hydroxy acid. For this compound, the corresponding precursor would be an enantiomerically enriched form of 6-hydroxy-4-methylheptanoic acid. The key challenge is to perform the intramolecular esterification (lactonization) without racemizing the pre-existing stereocenter or to perform a kinetic resolution where the catalyst selectively cyclizes one enantiomer of a racemic hydroxy acid.

Asymmetric catalysis can be employed to achieve this, often using organocatalysts or chiral metal complexes that act as Lewis acids or Brønsted bases. sci-hub.seacs.org These catalysts activate the carboxylic acid or the alcohol group, facilitating the ring closure. For example, chiral Brønsted acids can protonate the carbonyl group, making it more electrophilic and promoting the attack by the hydroxyl group in a stereocontrolled manner. sci-hub.se

While many macrolactonization methods like the Shiina or Yamaguchi protocols are designed for larger rings, the underlying principles of dual activation using a chiral catalyst can be adapted for the formation of seven-membered rings. jst.go.jp The development of catalysts for the enantioselective lactonization of medium-sized rings remains an active area of research. A highly efficient method involves the asymmetric hydrogenation of γ-keto acids using a Nickel-(R,R)-QuinoxP* complex, which can produce chiral γ-hydroxy acid derivatives with excellent enantioselectivity (up to 99.9% ee), which can then be cyclized to the corresponding lactone. nih.gov

Chemoenzymatic Synthetic Routes

Chemoenzymatic methods represent a highly effective and environmentally friendly approach to synthesizing chiral compounds. For this compound, the most prominent chemoenzymatic strategy is the asymmetric Baeyer-Villiger oxidation using Baeyer-Villiger monooxygenases (BVMOs). Current time information in Bangalore, IN.orgsyn.org These enzymes exhibit remarkable regio- and enantioselectivity, making them ideal biocatalysts. scielo.org.mx

The most commonly used enzyme for this purpose is cyclohexanone (B45756) monooxygenase (CHMO), which can be sourced from various microorganisms like Acinetobacter calcoaceticus. orgsyn.org In a typical biotransformation, whole recombinant cells, such as Escherichia coli, are engineered to overexpress a specific BVMO. acs.orgCurrent time information in Bangalore, IN. These whole-cell systems are then used to oxidize 4-methylcyclohexanone. The enzyme provides a precisely shaped active site that binds the substrate in a specific orientation, leading to the insertion of an oxygen atom with high fidelity to produce the desired (S)-enantiomer in high enantiomeric excess. orgsyn.org

One of the key advantages of this method is the use of molecular oxygen as the ultimate oxidant and the requirement of a cofactor like NADPH, which is regenerated by the host cell's metabolism. orgsyn.org This avoids the need for stoichiometric amounts of hazardous peracids. acs.org Research has shown that different BVMOs can even produce opposite enantiomers, a phenomenon known as enantiodivergence, providing access to both (R)- and (S)-lactones from the same precursor. Current time information in Bangalore, IN.

Table 2: Enantioselectivity of Various Baeyer-Villiger Monooxygenases (BVMOs) on 4-Methylcyclohexanone

Enzyme (Source) Product Enantiomer Enantiomeric Excess (ee) Reference
CHMO (Acinetobacter sp. NCIMB 9871) (S)-5-methyloxepan-2-one >99% Current time information in Bangalore, IN.
BVMO AFL210 (Brevibacterium) (R)-5-methyloxepan-2-one >90% Current time information in Bangalore, IN.
CPMO (Comamonas sp.) (R)-5-methyloxepan-2-one 46% Current time information in Bangalore, IN.

Precursor Chemistry and Stereochemical Control

These strategies focus on establishing the crucial C5-stereocenter at an earlier stage in the synthesis, using either naturally derived chiral molecules or synthetic chiral auxiliaries to guide the formation of the desired stereochemistry.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. sciencenet.cnsioc-journal.cnscribd.com Common sources for the chiral pool include amino acids, sugars, and terpenes. nih.govscispace.com This approach leverages the inherent chirality of these natural molecules, transferring it through a series of chemical transformations to the final target molecule. scribd.com

For the synthesis of this compound, a hypothetical route could begin with a suitable chiral starting material like (R)-pulegone or a derivative of D-mannitol. mdpi.com For example, starting from a known chiral building block, a sequence of reactions involving carbon-carbon bond formation (to construct the seven-carbon backbone), functional group interconversions, and final lactonization would be performed. The key advantage is that the stereocenter is sourced from nature, often making the synthesis more efficient. However, the synthetic design can be constrained by the structure of the available starting materials. epfl.ch

Total Synthesis from Achiral Precursors via Chiral Auxiliaries

This strategy involves the temporary attachment of a chiral molecule, known as a chiral auxiliary, to an achiral substrate. york.ac.uk The auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered for reuse. scielo.org.mx This method is one of the most reliable and well-established for asymmetric synthesis. nih.gov

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. wikipedia.orgnih.gov In a potential synthesis of this compound, an achiral carboxylic acid derivative could be attached to an Evans auxiliary. The resulting chiral imide can then undergo a diastereoselective α-alkylation to introduce the methyl group at the correct position, creating the (S)-stereocenter with high control. The auxiliary's bulky substituent effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite, less hindered face. nih.gov

Once the stereocenter is set, the auxiliary is removed through hydrolysis or reduction to reveal a chiral carboxylic acid or alcohol. This intermediate is then further elaborated through standard synthetic steps to form the linear 6-hydroxy-4-methylheptanoic acid precursor, which is finally cyclized to yield this compound.

Table 3: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Type Typical Application Key Feature
Evans' Oxazolidinones Amino alcohol derivative Asymmetric alkylations, aldol (B89426) reactions. nih.gov Provides high diastereoselectivity in enolate reactions; both enantiomers are available.
Oppolzer's Camphorsultam Terpene derivative Asymmetric Diels-Alder, Michael additions, alkylations. wikipedia.orgorgsyn.org Highly crystalline derivatives facilitate purification; offers high stereocontrol.
Pseudoephedrine/Pseudoephenamine Amino alcohol Asymmetric alkylation to form α-substituted carboxylic acids. Practical and provides high diastereoselectivity; cleavage yields enantiomerically enriched products.

Derivatization of Chiral Starting Materials

One of the most straightforward and established approaches to obtaining enantiomerically pure compounds is through the utilization of the "chiral pool." slideshare.net This strategy leverages naturally occurring chiral molecules as starting materials, incorporating their inherent stereochemistry into the target molecule through a series of chemical transformations. For the synthesis of this compound, several chiral precursors can be envisioned, with their derivatization pathways designed to construct the seven-membered lactone ring while preserving or inverting specific stereocenters.

A plausible chiral starting material for the synthesis of this compound is (R)-citronellol. The synthesis would involve a sequence of reactions, including oxidative cleavage of the double bond, functional group interconversions, and ultimately, lactonization to form the desired seven-membered ring. The stereocenter at the 5-position of the target molecule would be derived from the stereocenter in the (R)-citronellol precursor.

Another potential route involves the use of chiral building blocks derived from carbohydrates or amino acids, which are readily available and offer a high degree of stereochemical diversity. slideshare.net For instance, a chiral fragment obtained from the degradation of a sugar could be elaborated through chain extension and subsequent cyclization to yield the target lactone.

The Baeyer-Villiger oxidation of a corresponding chiral ketone is a powerful method for the synthesis of lactones. researchgate.netresearchgate.net In this approach, a chiral 4-methylcyclohexanone could be synthesized from a chiral precursor. Subsequent oxidation with a peroxy acid would lead to the formation of the seven-membered lactone. The regioselectivity of the Baeyer-Villiger oxidation is a critical factor, and the migratory aptitude of the adjacent carbon atoms must be considered to ensure the formation of the desired oxepan-2-one skeleton.

Chiral Starting MaterialKey Transformation StepsPlausible Intermediate
(R)-CitronellolOzonolysis, Reduction, Oxidation, LactonizationChiral diol or hydroxy acid
Carbohydrate-derived fragmentChain elongation, Functional group manipulation, CyclizationPolyhydroxylated open-chain precursor
Chiral 4-methylcyclohexanoneBaeyer-Villiger OxidationThis compound

Mechanistic and Kinetic Studies of Ring Opening Polymerization Rop of 5s 5 Methyloxepan 2 One

Catalytic Systems for Controlled Ring-Opening Polymerization

The selection of an appropriate catalytic system is paramount for achieving a controlled ROP of (5S)-5-methyloxepan-2-one, leading to polymers with predictable molecular weights and narrow molecular weight distributions. Various classes of catalysts, including organometallic complexes, organic molecules, and enzymes, have been explored for the ROP of substituted caprolactones.

Organometallic catalysts, particularly those based on metals like aluminum, zinc, tin, and titanium, are widely employed for the ROP of cyclic esters. mdpi.commdpi.comresearchgate.net The catalytic activity and selectivity of these metal centers are profoundly influenced by the architecture of the ancillary ligands.

Aluminum complexes featuring salen-type ligands have demonstrated high activity in the ROP of ε-caprolactone. For instance, aluminum salen complexes functionalized with unsaturated alcohols have been shown to effectively polymerize both ε-caprolactone and D,L-lactide. mdpi.com The steric and electronic properties of the salen ligand, such as the presence of bulky tert-butyl groups, can significantly impact the rate of polymerization. mdpi.com While specific studies on this compound are limited, the principles derived from ε-caprolactone polymerization are highly relevant. The steric hindrance from the methyl group at the 5-position of the monomer would likely influence its coordination to the metal center and the subsequent insertion into the growing polymer chain.

Titanium complexes bearing salicylbenzoxazole or salicylbenzothiazole ligands have also been investigated for the ROP of ε-caprolactone and its substituted analogues. researchgate.net These catalysts have shown the ability to produce polymers with controlled molar masses and narrow dispersities. The electronic properties of the ligands, influenced by substituents, can modulate the polymerization rate. researchgate.net

Below is a representative table of organometallic catalyst performance in the ROP of related caprolactone (B156226) monomers, which provides an insight into the expected behavior for this compound.

Catalyst/Initiator SystemMonomerMonomer/Catalyst RatioTime (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
[3a]AlMe / BnOHrac-LA1000.59814,2001.05 rsc.org
{[3a]Al(μ2-OCH2Ph)}2ε-CL10019912,5001.08 rsc.org
3b / BnOHε-CL3002>9515,000~1.8 mdpi.com
3b / BnOHD,L-lactide1001>95-~1.3 mdpi.com

This table presents data for related monomers to illustrate typical catalyst performance. Specific data for this compound was not available in the searched literature.

In recent years, organocatalysis has emerged as a powerful metal-free alternative for ROP, mitigating concerns about metal contamination in the final polymer products. mdpi.com Strong organic bases, such as phosphazenes, guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene or TBD), and amidines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene or DBU), are effective catalysts for the ROP of lactones. mdpi.com These catalysts typically operate through a hydrogen-bonding activation mechanism.

Dual catalytic systems, often comprising a thiourea (B124793) or urea (B33335) derivative and a strong base, have been shown to be highly efficient for the ROP of lactides and could be applicable to this compound. researchgate.net The thiourea acts as a hydrogen-bond donor, activating the monomer, while the base deprotonates the initiator (e.g., an alcohol), generating the nucleophilic species that initiates the polymerization. This bifunctional activation leads to fast and controlled polymerizations. acs.org The kinetics of these systems are highly dependent on the acidity of the (thio)urea and the basicity of the co-catalyst. scispace.com

Catalyst SystemMonomerTemp (°C)TimeConversion (%)Mn ( g/mol )Đ (Mw/Mn)Reference
t-BuP4 / BnOHDXO6029510,2001.15 mdpi.com
TBD / BnOHDXO10024929,8001.20 mdpi.com
DBU / BnOHDXO10024889,1001.25 mdpi.com
Chiral Amino Acid / DBUrac-LART--->0.90 (P_m) nih.gov

This table shows the performance of organic catalysts with related cyclic esters, as specific data for this compound was not available in the searched literature. DXO = 1,5-dioxepan-2-one (B1217222); rac-LA = racemic lactide; P_m = probability of meso dyad formation.

Enzymatic ROP offers a green and highly selective route to polyesters under mild reaction conditions. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are the most commonly used enzymes for this purpose. The polymerization proceeds via an acylation-deacylation mechanism, where the enzyme's active site serine residue attacks the carbonyl carbon of the lactone, leading to ring opening and the formation of an acyl-enzyme intermediate. This intermediate then reacts with an alcohol initiator or the hydroxyl end-group of a growing polymer chain to propagate the polymerization.

While the enzymatic ROP of ε-caprolactone is well-established, studies on substituted caprolactones like this compound are less common. The steric hindrance and electronic effects of the methyl group could influence the monomer's binding to the enzyme's active site and thus affect the polymerization rate and the molecular weight of the resulting polymer.

EnzymeMonomerSolventTemp (°C)Time (h)Mn ( g/mol )Đ (Mw/Mn)Reference
Novozym-435 (CALB)GlobalidePressurized CO2802416,0001.8 arxiv.org
Novozym-435 (CALB)Ibuprofen-containing monomer----- rsc.org

This table illustrates the application of enzymatic ROP to other lactones, as specific data for this compound was not available in the searched literature.

Photoinitiated ROP is an attractive method that offers spatial and temporal control over the polymerization process. This technique typically involves the use of a photoinitiator that, upon irradiation with light of a specific wavelength, generates reactive species (cations, radicals, or acids) that can initiate the polymerization.

For cationic ROP, photoacid generators (PAGs) are commonly used. nih.gov Upon photolysis, PAGs produce a strong Brønsted acid that can protonate the carbonyl oxygen of the lactone, activating it for nucleophilic attack by another monomer molecule or an initiator. While photoinitiated cationic ROP has been successfully applied to other cyclic monomers like cyclosiloxanes, its application to this compound is not well-documented in the literature. nih.govmdpi.com The efficiency of such a process would depend on the stability of the propagating species and the potential for side reactions.

Reaction Mechanisms of Polymerization Propagation

The mechanism of polymerization propagation is critical in determining the structure and properties of the final polymer. For the ROP of lactones, several mechanisms can be operative, with the coordination-insertion mechanism being one of the most important for organometallic catalysts.

The coordination-insertion mechanism is characteristic of many metal-alkoxide-initiated ROPs of cyclic esters. The general steps of this mechanism are as follows:

Coordination: The carbonyl oxygen of the this compound monomer coordinates to the Lewis acidic metal center of the catalyst. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack (Insertion): The alkoxide group, which is part of the catalyst or the growing polymer chain attached to the metal center, performs an intramolecular nucleophilic attack on the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Ring-Opening: The acyl-oxygen bond of the lactone ring cleaves, leading to the opening of the ring and the insertion of the monomer unit into the metal-alkoxide bond. This regenerates the metal-alkoxide species at the end of the elongated polymer chain.

Propagation: The newly formed metal-alkoxide end-group can then coordinate and react with another monomer molecule, continuing the propagation of the polymer chain.

This mechanism allows for a high degree of control over the polymerization, as the growing polymer chain remains attached to the metal center throughout the process, minimizing side reactions like transesterification. The stereochemistry of the monomer and the ligand environment around the metal center can influence the stereoselectivity of the polymerization. For a chiral monomer like this compound, the catalyst's stereocontrol can be crucial for producing stereoregular polymers.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of lactones proceeds via nucleophilic attack of an initiator on the monomer. mdpi.com For ε-caprolactone and its derivatives, this typically involves the cleavage of the acyl-oxygen bond. The propagating species is an alkoxide. acs.org Common initiators for the AROP of ε-caprolactone include alkali metal alkoxides, carboxylates, and organometallic compounds. researchgate.net

The mechanism involves the nucleophilic addition of the initiator to the carbonyl group of the lactone, leading to the opening of the ring and the formation of an active alkoxide chain end. This active end then attacks another monomer molecule, propagating the polymer chain. mdpi.com The presence of a methyl substituent at the γ-position (5-position) of the caprolactone ring, as in this compound, can influence the polymerization kinetics. Studies on other alkyl-substituted ε-caprolactones have shown that the position of the substituent significantly affects the monomer's reactivity. rsc.orgresearchgate.netrsc.org While specific studies on this compound are limited, research on γ-substituted caprolactones indicates that the substituent can sterically hinder the approach of the propagating chain end, potentially slowing down the rate of polymerization compared to the unsubstituted ε-caprolactone. rsc.org However, the electronic effects of the methyl group are generally considered to be minimal.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) of lactones is initiated by electrophilic species, such as Brønsted or Lewis acids. mdpi.com The mechanism of CROP for ε-caprolactone can proceed through different pathways, including the active chain end (ACE) mechanism, where the growing chain carries a positive charge. rsc.orgrsc.org In the ACE mechanism, the initiator protonates the oxygen atom of the ester group, activating the monomer towards nucleophilic attack by another monomer molecule. rsc.org

Living Polymerization Characteristics and Chain End Control

A living polymerization is a chain polymerization from which chain transfer and termination reactions are absent. mdpi.com This allows for the synthesis of polymers with predictable molar masses, narrow molar mass distributions (low dispersity, Đ), and the ability to form block copolymers through sequential monomer addition. acs.org

For the ROP of ε-caprolactone and its derivatives, living characteristics can be achieved under specific conditions in both anionic and cationic systems. In anionic ROP, the use of appropriate initiators and pure reagents can minimize side reactions. acs.org However, intramolecular transesterification (back-biting) can lead to the formation of cyclic oligomers, especially at low monomer concentrations and high temperatures, which can disrupt the living nature of the polymerization. researchgate.netacs.org

In cationic ROP, living polymerization of ε-caprolactone has been reported using systems like trityl tetrafluoroborate (B81430) with an alcohol initiator. acs.org The control over the polymerization is demonstrated by a linear increase in molar mass with monomer conversion and the ability to perform chain extension experiments. acs.org

Chain end control is crucial for creating functional polymers and block copolymers. In the ROP of ε-caprolactone, the initiator fragment is incorporated at the α-chain end, while the propagating species resides at the ω-chain end. By choosing a functional initiator, a specific functionality can be introduced at the beginning of the polymer chain. The ω-end can be controlled by the termination step or by the nature of the living propagating species. For instance, thiol-terminated poly(ε-caprolactone) can be synthesized by using a thiol-containing initiator. rsc.orgjlu.edu.cn This level of control is, in principle, applicable to the polymerization of this compound, allowing for the creation of well-defined polymers with specific end groups.

Kinetic Investigations of this compound Polymerization

Determination of Rate Constants and Activation Energies

The rate of polymerization is characterized by the rate constant of propagation (k_p). The activation energy (E_a) provides information about the temperature sensitivity of the reaction. These parameters are influenced by the monomer structure, the type of catalyst/initiator, the solvent, and the temperature.

For the ROP of ε-caprolactone, various studies have determined these kinetic parameters under different conditions. The following table summarizes some of the reported values for ε-caprolactone, which can serve as a reference for estimating the kinetic behavior of substituted analogs like this compound. The presence of a methyl group at the γ-position in this compound is expected to influence these values, likely leading to a slightly lower rate constant and potentially a higher activation energy due to steric effects. rsc.orgresearchgate.net

Table 1: Kinetic Parameters for the Ring-Opening Polymerization of ε-Caprolactone (ε-CL)

Initiator/Catalyst System Solvent Temperature (°C) Activation Energy (E_a) (kJ/mol) Reference
Sn(Oct)₂/n-HexOH Bulk - 64.9 - 80.4 nih.gov
SnCl₂ Bulk - 32.3 - 40.8 researchgate.net
ZnCl₂ Bulk - 51.9 - 62.3 researchgate.net

This table presents data for the unsubstituted ε-caprolactone as a proxy, due to the lack of specific data for this compound.

Influence of Monomer Concentration and Temperature on ROP Kinetics

The kinetics of ROP are significantly affected by both monomer concentration and temperature. Generally, the rate of polymerization is directly proportional to the monomer concentration, as described by the rate law. acs.org For a living polymerization, the rate of monomer consumption often follows first-order kinetics with respect to the monomer concentration. acs.org

Temperature has a dual effect on ROP. Increasing the temperature generally increases the rate constant of propagation (k_p) according to the Arrhenius equation, thus accelerating the polymerization. frontiersin.org However, ROP is an equilibrium process, and for many lactones, including ε-caprolactone, the polymerization is exothermic. researchgate.net According to Le Chatelier's principle, increasing the temperature will shift the equilibrium back towards the monomer, leading to a lower equilibrium monomer conversion. This is related to the concept of a ceiling temperature (T_c), above which polymerization is thermodynamically unfavorable. For ε-caprolactone, the polymerization is often conducted at moderately elevated temperatures (e.g., 100-150 °C) to achieve a reasonable rate without significantly compromising the final monomer conversion. nih.govfrontiersin.org

Chain Transfer and Termination Processes

Chain transfer and termination reactions are undesirable in the context of living polymerization as they lead to a loss of control over the molar mass and a broadening of the molar mass distribution. researchgate.net

In the ROP of lactones, several side reactions can occur:

Intramolecular transesterification (back-biting): The active chain end can attack an ester group within the same polymer chain, leading to the formation of cyclic oligomers and a redistribution of molar masses. researchgate.netacs.orgjlu.edu.cn This is a significant process in the anionic ROP of ε-caprolactone.

Intermolecular transesterification: The active chain end can attack an ester group of another polymer chain, which also leads to a broadening of the molar mass distribution. jlu.edu.cn

Chain transfer to monomer: This reaction is less common for lactones but can occur under certain conditions.

Chain transfer to initiator/co-initiator: In systems using co-initiators like alcohols, the active center can be transferred to the alcohol, creating a new growing chain. acs.orgiaamonline.org If this transfer is reversible and fast, it can lead to a controlled "immortal" polymerization, where the number of polymer chains exceeds the number of catalyst molecules. iaamonline.org

Termination: Termination reactions involve the irreversible deactivation of the propagating chain end. This can happen through reaction with impurities (like water or acids) or through specific side reactions depending on the catalytic system. researchgate.net For example, in some cationic polymerizations, the propagating cation can be terminated by a counter-ion or undergo elimination reactions. rsc.org

The extent of these side reactions is highly dependent on the specific polymerization mechanism (anionic vs. cationic), the catalyst system, the reaction temperature, and the monomer and catalyst concentrations. researchgate.netjlu.edu.cn

Polymer Microstructure and Architecture of Poly 5s 5 Methyloxepan 2 One

Stereoregularity and Tacticity Control in Polymer Chains

The stereochemical arrangement of monomer units along a polymer chain, known as tacticity, is a critical factor in determining the material's physical and mechanical properties, including crystallinity, melting point, and degradation rate.

The presence of a stereocenter at the 5-position of the oxepan-2-one ring allows for the formation of different stereoisomers of the resulting polymer. When polymerizing a racemic mixture of (R)- and (S)-5-methyloxepan-2-one, three distinct microstructures can be envisioned:

Isotactic poly[(5S)-5-methyloxepan-2-one]: In this arrangement, all the methyl groups are located on the same side of the polymer backbone, leading to a highly regular structure. This regularity can facilitate chain packing and crystallization.

Syndiotactic poly[this compound]: This structure is characterized by the alternating placement of the methyl groups on opposite sides of the polymer chain. This also results in a regular structure that can lead to crystallinity.

Atactic poly[this compound]: A random arrangement of the methyl groups along the polymer backbone defines the atactic structure. This lack of stereoregularity typically results in an amorphous polymer.

The polymerization of an enantiopure monomer like this compound would inherently lead to an isotactic polymer, assuming no epimerization occurs during the polymerization process.

The selection of the catalyst and the polymerization conditions are paramount in achieving control over the tacticity of the resulting polymer, particularly when starting from a racemic monomer mixture. In the context of ring-opening polymerization (ROP) of substituted lactones, various catalyst systems have been explored to influence stereoselectivity. While specific data for this compound is limited, insights can be drawn from related monomers.

Organometallic catalysts, particularly those based on aluminum, tin, zinc, and yttrium, have demonstrated varying degrees of stereocontrol in the ROP of lactides and other chiral lactones. The ligand environment around the metal center plays a crucial role in dictating the stereochemistry of the polymer. For instance, bulky ligands can create a chiral pocket that preferentially accommodates one enantiomer of the monomer, leading to a stereoregular polymer.

The polymerization temperature can also influence stereocontrol. Lower temperatures generally favor higher stereoselectivity by reducing the rate of side reactions and enhancing the selective coordination of the monomer to the catalyst.

Catalyst SystemMonomerResulting TacticityReference
Tin(II) octoaterac-LactideAtactic to slightly heterotactic cmu.edunih.gov
Yttrium complexes with chiral ligandsrac-LactideIsotactic or heterotactic
Aluminum salen complexesrac-LactideIsotactic

This table presents examples of catalyst systems used for the stereocontrolled polymerization of a related chiral lactone, rac-lactide, to illustrate the principles of stereocontrol.

Macromolecular Engineering through Controlled Polymerization

Controlled polymerization techniques are essential for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.

The ring-opening polymerization of lactones, including substituted oxepan-2-ones, can proceed through a controlled mechanism, often referred to as a "living" polymerization, when appropriate initiators and catalysts are employed. This control allows for the predictable synthesis of homopolymers with targeted molecular weights and low dispersity.

For the polymerization of 1,5-dioxepan-2-one (B1217222) (DXO), a close structural analog of 5-methyloxepan-2-one (B3255452), various organocatalysts have been shown to provide excellent control over the polymerization process. nih.govnih.gov These catalysts, in conjunction with an alcohol initiator, can produce polymers with molecular weights that are directly proportional to the monomer-to-initiator ratio and exhibit narrow molecular weight distributions. rsc.org

Initiator/CatalystMonomerMn ( g/mol )Đ (Mw/Mn)Reference
Benzyl alcohol / t-BuP41,5-Dioxepan-2-one5,000 - 20,0001.10 - 1.25 nih.gov
Benzyl alcohol / DBU1,5-Dioxepan-2-one4,500 - 18,0001.15 - 1.30 nih.gov
Benzyl alcohol / TBD1,5-Dioxepan-2-one4,800 - 19,5001.12 - 1.28 nih.gov

This table provides examples of controlled homopolymerization of the related monomer 1,5-dioxepan-2-one, demonstrating the ability to control molecular weight and dispersity.

Block copolymers, composed of two or more distinct polymer chains linked together, offer a versatile platform for creating materials with a wide range of properties. The incorporation of poly[this compound] segments into block copolymer architectures can impart unique characteristics, such as biodegradability and altered hydrophilicity.

The synthesis of di-block and multi-block copolymers containing substituted oxepan-2-one units can be achieved through sequential monomer addition in a living polymerization system. This approach involves the polymerization of the first monomer to create a living polymer chain, which then acts as a macroinitiator for the polymerization of the second monomer.

Extensive research has been conducted on the synthesis of block copolymers of 1,5-dioxepan-2-one (DXO) with L-lactide (LLA). cmu.edunih.gov These studies have demonstrated the successful synthesis of ABA triblock copolymers, where a central poly(DXO) block is flanked by two poly(L-lactide) blocks. cmu.edu Similarly, multiblock copolymers have been prepared by combining ring-opening polymerization with polycondensation reactions. nih.gov These examples serve as a strong precedent for the potential synthesis of analogous block copolymers incorporating this compound.

Copolymer ArchitectureMonomersInitiator/CatalystResulting StructureReference
ABA Triblock1) 1,5-Dioxepan-2-one (DXO) 2) L-Lactide (LLA)Cyclic tin initiatorPoly(L-lactide)-b-poly(1,5-dioxepan-2-one)-b-poly(L-lactide) nih.gov
MultiblockPoly(L-lactide)-b-poly(1,5-dioxepan-2-one)-b-poly(L-lactide) prepolymerSuccinyl chloride[Poly(L-lactide)-b-poly(1,5-dioxepan-2-one)]n nih.gov
AB Diblock1) ε-Caprolactone 2) 1,5-Dioxepan-2-oneStannous octoatePoly(ε-caprolactone)-b-poly(1,5-dioxepan-2-one)
ABC Triblock1) Ethylene glycol 2) L-Lactide 3) 1,5-Dioxepan-2-oneStannous octoatePoly(ethylene glycol)-b-poly(L-lactide)-b-poly(1,5-dioxepan-2-one)

This table illustrates the synthesis of di-block and multi-block copolymers using the analogous monomer 1,5-dioxepan-2-one, showcasing potential architectural designs for copolymers of this compound.

Block Copolymer Architectures Incorporating this compound Units

Gradient Copolymers

Gradient copolymers represent a unique class of polymers where the monomer composition changes gradually along the polymer chain. This gradual change imparts properties that are distinct from those of random or block copolymers. In the context of poly[this compound], the synthesis of gradient copolymers can be achieved through controlled polymerization techniques where the reactivity ratios of the comonomers are carefully managed. For instance, in a copolymerization with a comonomer like ε-caprolactone or L-lactide, a gradient structure can be formed by controlling the monomer feed ratio over the course of the reaction. This strategy allows for the fine-tuning of thermal and mechanical properties. nih.govumn.edu The concurrent copolymerization of a related δ-valerolactone with ε-caprolactone has been shown to yield gradient copolymers with low glass transition temperatures, a principle that can be extended to copolymers of this compound. nih.gov

Graft and Star Polymer Topologies

Beyond linear architectures, the synthesis of more complex topologies like graft and star polymers from this compound opens up new possibilities for material design.

Graft Copolymers: These polymers consist of a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the main chain. A common method to synthesize graft copolymers is the "grafting from" approach, where initiator sites are created along a backbone polymer, from which the polymerization of a second monomer, such as this compound, is initiated. Another approach is "grafting onto," which involves attaching pre-synthesized polymer chains to a backbone. These architectures can significantly alter the physical properties of the resulting material, such as solubility and melt viscosity.

Star Polymers: Star-shaped polymers feature multiple linear polymer arms radiating from a central core. digitellinc.com They are known for their lower viscosity compared to linear polymers of the same molecular weight. digitellinc.com The synthesis of star-shaped poly[this compound] can be accomplished by using a multifunctional initiator, such as pentaerythritol, in a ring-opening polymerization (ROP). The number of arms in the star polymer is determined by the functionality of the initiator. This topology has been successfully applied to similar lactones like ε-caprolactone to create well-defined star architectures. rsc.org

Polymer TopologyDescriptionSynthesis StrategyPotential Properties
Gradient Copolymer Monomer composition changes gradually along the chain.Controlled monomer feed during copolymerization.Tunable thermal and mechanical properties.
Graft Copolymer Side chains of one type attached to a main backbone of another."Grafting from" or "grafting onto" methods.Modified solubility and melt viscosity.
Star Polymer Multiple polymer arms radiating from a central core.Ring-opening polymerization with a multifunctional initiator.Lower solution and melt viscosity compared to linear analogues.

Cyclic Polymer Architectures

Cyclic polymers, or ring polymers, lack chain ends and exhibit unique physical properties compared to their linear counterparts, such as reduced hydrodynamic volume and different thermal behavior. The synthesis of cyclic poly[this compound] can be challenging and typically involves specialized techniques like ring-closing metathesis of a linear precursor or ring-expansion polymerization. Another method involves intramolecular "backbiting" reactions during ring-opening polymerization under specific conditions, which can lead to the formation of cyclic species. While not extensively documented for this specific monomer, the principles of synthesizing cyclic polysiloxanes and other polyesters provide a foundational methodology. google.comgelest.com

Copolymerization with Diverse Monomers

Copolymerization of this compound with other cyclic esters and acyclic monomers is a key strategy to tailor the properties of the resulting polyesters for specific applications.

Lactide and Glycolide (B1360168) Copolymers

Lactide and glycolide are widely used monomers that produce biocompatible and biodegradable polymers (polylactide, PLA, and polyglycolide, PGA). Copolymerization of this compound with lactide and/or glycolide can create materials with a broad range of degradation rates and mechanical properties. mdpi.com For example, incorporating units of this compound into a PLA or PLGA backbone can increase its flexibility and hydrophilicity. The synthesis is typically carried out via ring-opening polymerization, often using catalysts like tin(II) octoate. researchgate.net The properties of these copolymers, such as glass transition temperature and crystallinity, are highly dependent on the comonomer ratio and the resulting microstructure (random, block, etc.). researchgate.netnih.gov Studies on similar systems, such as the copolymerization of 1,5-dioxepan-2-one with lactide, have shown that the reactivity ratios of the monomers play a crucial role in determining the final polymer sequence and properties. researchgate.netcmu.edu

Caprolactone (B156226) and Valerolactone Copolymers

Copolymerization with ε-caprolactone (CL) and δ-valerolactone (VL) offers another avenue to modify the properties of poly[this compound]. Both PCL and PVL are semi-crystalline, flexible polymers. Introducing this compound units can disrupt the crystallinity and alter the melting temperature and mechanical properties. The copolymerization of CL and VL has been shown to produce random copolymers with reduced crystallinity compared to the homopolymers. researchgate.net Similar outcomes can be expected for copolymers involving this compound. The table below summarizes typical results for the copolymerization of related lactones, which can be extrapolated to predict the behavior of this compound copolymers.

ComonomerCatalyst/Initiator SystemResulting Copolymer TypeKey Findings on Properties
ε-Caprolactone (CL)Tin(II) 2-ethylhexanoateRandom or BlockCan create materials with tailored degradation rates and mechanical properties. researchgate.netmdpi.com
δ-Valerolactone (VL)Diethylzinc/Benzyl alcoholRandomProduces copolyesters with variable sequence compositions. rsc.org
L-Lactide (LLA)Tin(II) octoateRandom or BlockGlass transition temperature is dependent on molar composition. researchgate.net
Glycolide (GA)Tin(II) octoateRandom or BlockGlycolide's higher reactivity influences the final copolymer composition. mdpi.com

Degradation Mechanisms of Poly 5s 5 Methyloxepan 2 One and Its Copolymers

Hydrolytic Degradation Pathways

Hydrolytic degradation involves the scission of ester bonds in the polymer chain through a reaction with water. This process can be catalyzed by acids or bases and is significantly influenced by the surrounding pH, temperature, and the polymer's physical properties, such as molecular weight and crystallinity. mdpi.comuc.pt The degradation of aliphatic polyesters like PCL in vitro and in vivo typically involves the random hydrolytic cleavage of these ester bonds, which leads to the formation of water-soluble oligomers and, ultimately, monomeric hydroxy acids. mdpi.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of the ester linkage in poly[(5S)-5-methyloxepan-2-one] is initiated by the protonation of the carbonyl oxygen atom. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This process leads to the cleavage of the ester bond and the formation of a carboxylic acid and a hydroxyl end group, effectively shortening the polymer chain.

For PCL, degradation in acidic environments (e.g., pH 1) typically proceeds via a bulk erosion mechanism. researchgate.net In this mode, water penetrates the entire polymer matrix, and chain scission occurs throughout the bulk of the material. researchgate.net This results in a decrease in the polymer's molecular weight over time, often without an initial significant loss of mass. d-nb.info The crystallinity of the polymer plays a crucial role, as the tightly packed crystalline regions are more resistant to water penetration and hydrolysis than the amorphous domains. d-nb.info Consequently, degradation occurs preferentially in the amorphous regions first. researchgate.net

Table 1: Characteristics of Acid-Catalyzed Degradation of PCL Films (as a model for Poly[this compound])

ParameterObservation in Acidic Media (pH ≈ 1)Reference
Mechanism Bulk Erosion researchgate.net
Primary Effect Decrease in molecular weight throughout the polymer researchgate.net
Mass Loss Significant mass loss occurs after a considerable drop in molecular weight d-nb.info
Crystallinity Tends to increase initially as amorphous regions are degraded preferentially researchgate.net

Base-Catalyzed Hydrolysis

In alkaline environments, the hydrolytic degradation follows a different pathway. The ester bonds are attacked directly by hydroxide (B78521) ions (OH⁻), which are strong nucleophiles. This saponification reaction does not require prior protonation of the carbonyl group and is generally much faster than acid-catalyzed hydrolysis under similar temperature conditions. sapub.org

Studies on PCL have shown that degradation in basic media (e.g., pH 13) tends to occur via a surface erosion mechanism. researchgate.net Because the reaction is rapid, the degradation is often confined to the surface of the polymer before water can diffuse into the bulk. This results in a gradual thinning of the material and a more linear mass loss over time, with the molecular weight of the remaining bulk polymer staying relatively constant. researchgate.netsapub.org The rate of base-catalyzed hydrolysis is highly dependent on the concentration of the base and the temperature. sapub.org

Table 2: Comparison of Acidic and Alkaline Hydrolysis of PCL at Elevated Temperatures

Condition (30 min)Temperature% DegradationReference
Sulfuric Acid120°C25.00% sapub.org
Sulfuric Acid140°C36.31% sapub.org
Sodium Hydroxide120°C94.60% sapub.org
Sodium Hydroxide140°C100% sapub.org

pH-Dependent Degradation Kinetics

The rate of hydrolytic degradation of poly[this compound] and its copolymers is highly dependent on the pH of the surrounding medium. The degradation kinetics are typically slowest at a neutral pH and accelerate significantly in both strongly acidic and strongly alkaline conditions. nih.gov This pH-dependent behavior is critical for applications where the material is exposed to different physiological or environmental pH values.

The degradation mechanism also shifts with pH. As noted, acidic conditions favor bulk erosion, while alkaline conditions promote surface erosion. researchgate.net At physiological pH (around 7.4), the degradation of PCL is very slow, taking several years for complete resorption. mdpi.com The degradation of copolymers can be tuned by incorporating monomers that alter the polymer's hydrophilicity. For instance, creating copolymers with more hydrophilic blocks, such as polyethylene (B3416737) glycol (PEG), can increase the rate of water uptake and accelerate hydrolysis, even at neutral pH. researchgate.net Studies on PCL-PEG copolymers have demonstrated a faster degradation rate at pH 9.5 compared to pH 7.4, with the initial phase dominated by random chain scission of the ester bonds. researchgate.net

Enzymatic Biodegradation Studies

In biological environments, the degradation of aliphatic polyesters like poly[this compound] is primarily driven by enzymes. frontiersin.org This biodegradation is a multi-step process that begins with the adhesion of microorganisms to the polymer surface, followed by the secretion of extracellular enzymes that catalyze the hydrolysis of ester bonds. mdpi.comaps.org The resulting smaller molecules, such as oligomers and monomers, can then be transported into the microbial cells and utilized as carbon and energy sources. frontiersin.org

Microbial Enzyme-Mediated Degradation Processes

A wide variety of microorganisms, including bacteria and fungi, are capable of degrading PCL and, by extension, its derivatives. mdpi.com These microbes produce extracellular hydrolytic enzymes, specifically depolymerases, that are responsible for breaking down the polymer. oup.com The degradation process is typically initiated on the surface of the material. nih.gov

Common PCL-degrading microorganisms include various strains of Pseudomonas spp., Streptomyces spp., Brevibacillus thermoruber, and fungi such as Aspergillus oryzae and Rhizopus delemar. mdpi.commdpi.com These organisms secrete enzymes like lipases, esterases, and cutinases that effectively cleave the ester linkages in the polymer backbone. mdpi.com The efficiency of degradation can be remarkable; a thermophilic microbial community was able to achieve 100% degradation of a PCL sample within 28 days. mdpi.com

Table 3: Examples of Microorganisms and Their Role in PCL Degradation

MicroorganismEnzyme Type SecretedDegradation CapabilityReference
Brevibacillus thermoruber strain 7Esterase63.6% PCL weight loss in 28 days mdpi.com
Pseudomonas spp.Lipases, Esterases, CutinasesEfficient PCL degradation mdpi.com
Alcaligenes faecalisLipases, Esterases, CutinasesEfficient PCL degradation mdpi.com
Fungi (Aspergillus, Fusarium, Rhizopus)Lipases, CutinasesPCL degradation mdpi.com

Esterase and Lipase (B570770) Catalysis in Polymer Scission

Esterases (EC 3.1.1) and lipases (EC 3.1.1.3) are the primary classes of enzymes responsible for the biodegradation of polyesters. mdpi.comenzyme-database.org These enzymes belong to the family of serine hydrolases and share a common catalytic mechanism involving a catalytic triad (B1167595) (typically serine, histidine, and aspartate/glutamate) in their active site. oup.comnih.gov The catalytic cycle proceeds via the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the cleaved acid and regenerate the free enzyme. nih.gov

The degradation occurs through a surface erosion mechanism where the enzymes adsorb to the polymer surface and catalyze the scission of ester bonds. nih.gov The rate of enzymatic degradation is influenced by several factors, including the polymer's crystallinity, molecular weight, and surface morphology. mdpi.com Enzymes preferentially attack the more accessible amorphous regions of the polymer. nih.gov The effectiveness of different enzymes varies; for instance, cutinase and lipase from Candida sp. (CALB) have shown high hydrolytic activity against PCL, leading to rapid degradation. mdpi.com In some cases, engineered fusion enzymes, such as a lipase-cutinase bifunctional protein, have demonstrated significantly enhanced degradation efficiency compared to the individual enzymes. researchgate.net

Table 4: Enzymatic Degradation Rates of PCL with Various Enzymes

EnzymeSourceDegradation Rate (mg/h/cm²)Reference
Lipase (CALB)Candida sp.~5.2 mdpi.com
CutinaseHumicola insolens~4.6 mdpi.com
LipasePseudomonas sp.~3.8 mdpi.com
Lipase BCandida antarctica~4.1 mdpi.com

Factors Influencing Enzymatic Degradation Rates (e.g., Polymer Microstructure, Crystallinity)

The rate at which poly[this compound] and its copolymers are broken down by enzymes is not constant but is instead governed by a complex interplay of physicochemical properties of the polymer. While direct research on this specific substituted polyester (B1180765) is limited, extensive studies on its parent polymer, poly(ε-caprolactone) (PCL), and other aliphatic polyesters provide a strong framework for understanding the key influencing factors.

Polymer Microstructure: The specific architecture of the polymer chains significantly impacts their accessibility to enzymes.

Substituents: The presence, type, and location of substituent groups on the polymer backbone can alter degradation rates. The methyl group at the 5-position in poly[this compound] introduces steric hindrance compared to the unsubstituted PCL, which could potentially slow the rate at which enzymes can access and cleave the ester bonds.

Crystallinity: The degree of crystallinity is a critical factor controlling enzymatic degradation.

Amorphous vs. Crystalline Regions: It is widely established that the amorphous (non-crystalline) regions of semi-crystalline polyesters are preferentially degraded by enzymes. mdpi.comnih.gov The polymer chains in these regions are less ordered and more mobile, allowing enzymes to penetrate the polymer matrix and access the ester linkages more easily. nih.gov

Environmental Degradation Simulations and Mechanisms

The environmental fate of poly[this compound] is determined by its susceptibility to both biological and non-biological degradation pathways. Simulations of environmental degradation focus on understanding how the material breaks down under conditions mimicking natural settings, which involves a combination of abiotic and biotic processes that ultimately lead to mineralization or assimilation. encyclopedia.pubmdpi.com

Abiotic Degradation Under Environmental Conditions

Abiotic degradation involves the deterioration of the polymer through chemical and physical processes, primarily hydrolysis and photodegradation, without the involvement of microorganisms. encyclopedia.pub

Hydrolytic Degradation: This is one of the most significant abiotic degradation mechanisms for polyesters. encyclopedia.pub The process involves the cleavage of the polymer's ester bonds by water molecules.

Mechanism: For aliphatic polyesters like PCL and polylactic acid (PLA), hydrolysis typically proceeds via bulk erosion. encyclopedia.pub The process begins with the diffusion of water into the polymer matrix, particularly into the amorphous domains. encyclopedia.pubnih.gov This is followed by a random scission of ester linkages throughout the material, which leads to a decrease in molecular weight. encyclopedia.pub In later stages, this can be autocatalyzed by the newly formed carboxylic acid end groups. encyclopedia.pub

Influencing Factors: The rate of hydrolysis is highly dependent on environmental conditions.

Temperature: Higher temperatures significantly accelerate the rate of hydrolysis. mdpi.com For example, the degradation of porous PCL scaffolds is markedly faster at 60 °C compared to 37 °C. mdpi.com

pH: The reaction can be catalyzed by both acids and bases. nih.gov Copolymers of PCL have been shown to degrade faster in acidic environments compared to slightly alkaline ones. mdpi.com

Morphology: The size and shape of the polymer object can influence the degradation profile. Large devices may degrade heterogeneously, with the interior degrading faster than the surface, while smaller particles and thin films tend to degrade more homogeneously. nih.gov

Photodegradation: Exposure to ultraviolet (UV) radiation, particularly from sunlight, can induce polymer degradation.

Mechanism: UV energy can trigger photo-oxidative reactions, leading to the formation of free radicals that cause chain scission and a reduction in molecular weight. mdpi.comtainstruments.com This process is a major factor in the weathering of plastics used in outdoor applications. npl.co.uk While the ester groups in the polymer backbone may not be the primary absorbers of UV light, impurities or additives can sensitize the material to photodegradation. tainstruments.com

Long-Term Stability Considerations

The long-term stability of poly[this compound] is a crucial attribute for its intended applications and is essentially the inverse of its degradation rate under specific environmental conditions. This stability is dictated by the polymer's inherent chemical structure and its surrounding environment.

The slow hydrolytic degradation of PCL in the absence of specific enzymes means it can persist for several years, a trait likely shared by its substituted derivatives. mdpi.com However, this stability is highly conditional. In biologically active environments containing microorganisms that produce esterases, lipases, or cutinases, degradation can be rapid. nih.gov

The primary factors determining long-term stability include:

Chemical Structure: The inherent stability of the polyester backbone is paramount. The presence of the methyl group in poly[this compound] is expected to influence its stability relative to PCL.

Environmental Exposure: Stability is drastically reduced in environments with factors that accelerate degradation. This includes the presence of specific enzymes, high humidity, elevated temperatures, exposure to UV radiation, and extreme pH conditions. mdpi.commdpi.comnpl.co.uk

Thermal Stability: Polyesters like PLA are known to degrade at the high temperatures required for melt processing, which can lead to a drop in molecular weight and viscosity. tainstruments.com Optimizing processing conditions is therefore critical to preserving the material's initial properties. tainstruments.com

Material Properties: Higher molecular weight and higher crystallinity generally confer greater long-term stability by slowing both hydrolytic and enzymatic degradation. researchgate.netuni-konstanz.de

Predicting long-term performance often involves accelerated aging studies, where the material is subjected to harsh conditions (e.g., high temperature and humidity) to simulate degradation over an extended period. mdpi.com

Degradation Mechanism Primary Driver Key Influencing Factors General Outcome
Enzymatic Degradation Biological (Enzymes)Polymer Microstructure, Crystallinity, Enzyme Type, Temperature, pHSurface erosion, mass loss, eventual mineralization. acs.orgmdpi.comnih.govupc.edu
Hydrolytic Degradation Chemical (Water)Temperature, pH, Polymer Hydrophilicity, CrystallinityBulk erosion, random chain scission, molecular weight reduction. encyclopedia.pubnih.govmdpi.com
Photodegradation Physical (UV Radiation)Light Intensity, Wavelength, Presence of Chromophores/ImpuritiesChain scission, embrittlement, changes in surface properties. mdpi.comtainstruments.comnpl.co.uk

Theoretical and Computational Investigations of 5s 5 Methyloxepan 2 One and Its Polymers

Quantum Chemical Calculations on Monomer Reactivity and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of the (5S)-5-methyloxepan-2-one monomer. These calculations provide a detailed picture of the electronic structure, conformational preferences, and the energetic landscape of the ring-opening process, all of which are crucial for understanding its polymerization behavior.

DFT calculations are employed to determine the electronic structure of this compound, offering insights into its reactivity. By solving the Kohn-Sham equations, one can obtain the molecular orbital energies, the electron density distribution, and various electronic properties. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are fundamental in predicting the molecule's susceptibility to nucleophilic or electrophilic attack, which is central to the mechanism of ring-opening polymerization.

The electrostatic potential mapped onto the electron density surface reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl carbon is expected to be highly electrophilic, making it the primary site for nucleophilic attack during polymerization. The calculated atomic charges, often derived from population analysis schemes like Mulliken or Natural Bond Orbital (NBO) analysis, quantify this charge distribution.

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type. Specific values would require dedicated computational studies on this compound.

The seven-membered oxepane ring of this compound is highly flexible and can adopt multiple low-energy conformations. A thorough conformational analysis is essential as the ring strain and the accessibility of the ester group in different conformers can significantly influence the polymerization kinetics. Computational methods are used to explore the potential energy surface of the monomer to identify the stable conformers and the energy barriers between them.

Common conformations for seven-membered rings include chair, boat, and twist-boat forms. For substituted lactones like this compound, the methyl group's position (axial vs. equatorial) in these conformations will further differentiate their relative energies. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies.

Table 2: Relative Energies of this compound Conformers (Illustrative Data)

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (degrees)
Twist-Chair (methyl equatorial) 0.00 C1-O-C2-C3: -75.4, C3-C4-C5-C6: 55.2
Boat-Chair (methyl axial) 1.25 C1-O-C2-C3: -60.1, C3-C4-C5-C6: 70.8

Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis. The specific conformers and their relative energies would need to be determined by detailed quantum chemical calculations.

The ring-opening of this compound is the fundamental step in its polymerization. Transition state theory is used in conjunction with quantum chemical calculations to locate the transition state structure for the ring-opening reaction and to determine the activation energy barrier. This provides a quantitative measure of the monomer's reactivity towards polymerization.

The mechanism of ring-opening can vary depending on the initiator used (anionic, cationic, or coordination-insertion). For each proposed mechanism, a reaction coordinate is defined, and the energy profile is calculated. The transition state is the highest point on this energy profile connecting the reactant (monomer and initiator) and the product (the ring-opened species). The geometry of the transition state reveals the atomic motions involved in the bond-breaking and bond-forming processes. A lower activation energy barrier corresponds to a faster rate of polymerization.

Molecular Dynamics Simulations of Polymer Chains

While quantum chemistry provides insights into the monomer, molecular dynamics (MD) simulations are used to study the behavior of the resulting polymer, poly(this compound), at an atomistic level. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the conformational dynamics of polymer chains and their interactions with their environment over time.

The properties of a polymer are intimately linked to the conformation of its chains. MD simulations can predict the equilibrium conformation of poly(this compound) chains in different environments, such as in a dilute solution or in the amorphous bulk state. Important structural parameters that can be calculated include the radius of gyration (a measure of the chain's size), the end-to-end distance, and the distribution of dihedral angles along the polymer backbone.

In solution, the chain conformation is influenced by the quality of the solvent. In a "good" solvent, the polymer chain will be expanded to maximize polymer-solvent interactions, while in a "poor" solvent, the chain will collapse into a more compact globule to favor polymer-polymer interactions. In the bulk amorphous state, the chains are entangled and their conformations are more constrained. The dynamics of the polymer chains, such as segmental motions and reptation, can also be studied, which are related to the material's viscoelastic properties.

Table 3: Simulated Properties of Poly(this compound) Chains (Illustrative MD Data)

Property In "Good" Solvent (e.g., Chloroform) In "Poor" Solvent (e.g., Hexane) In Amorphous Bulk
Average Radius of Gyration (Å) 25.8 18.2 21.5
Average End-to-End Distance (Å) 50.1 35.9 42.3

Note: The values in this table are illustrative and represent the type of data that would be obtained from MD simulations. The actual values would depend on the degree of polymerization, temperature, and the specific force field used.

For applications where the polymer is used as a network (e.g., in hydrogels or elastomers), its interaction with solvents and its swelling behavior are critical. MD simulations can be used to study the absorption of solvent molecules into a cross-linked polymer network. The extent of swelling is governed by the balance between the favorable enthalpy of mixing between the polymer and the solvent and the entropic penalty of stretching the polymer chains.

By simulating a polymer network in the presence of a solvent, one can calculate the equilibrium swelling ratio, which is the ratio of the volume of the swollen gel to the volume of the dry polymer. The Flory-Huggins interaction parameter (χ), which quantifies the miscibility of the polymer and the solvent, can also be estimated from MD simulations by calculating the cohesive energy densities of the pure components and their mixture. A lower χ parameter indicates better miscibility and a higher degree of swelling.

Simulation of Degradation Processes at the Molecular Level

Molecular dynamics (MD) simulations are a powerful tool for investigating the degradation of polymers at an atomic resolution. While direct MD studies on poly(5-methyloxepan-2-one) are not readily found, simulations of other polyesters offer a model for how its degradation might be approached computationally.

General Principles from Analogous Systems:

Force Fields: A crucial aspect of MD simulations is the choice of a force field, which defines the potential energy of the system as a function of its atomic coordinates. For polyesters, force fields like CHARMM, AMBER, or OPLS-AA are often employed. For reactive processes like degradation, reactive force fields (ReaxFF) may be used to model bond breaking and formation.

Degradation Mechanisms: The primary degradation pathway for polyesters is typically hydrolysis of the ester bonds. MD simulations can model the diffusion of water molecules into the polymer matrix and their subsequent interaction with the ester linkages.

Environmental Factors: Simulations can incorporate various environmental factors that influence degradation rates, such as temperature, pH, and the presence of enzymes. By altering these parameters in the simulation, researchers can predict how the polymer will behave under different conditions.

A hypothetical molecular dynamics simulation of poly(5-methyloxepan-2-one) degradation would likely involve the following steps:

System Setup: A model of the polymer chain or a collection of chains would be constructed and placed in a simulation box, typically solvated with water molecules.

Equilibration: The system would be allowed to relax to a stable state at a given temperature and pressure.

Production Run: The simulation would be run for an extended period, during which the trajectories of all atoms are calculated.

Analysis: The simulation data would be analyzed to identify instances of ester bond cleavage and the formation of degradation products.

The presence of the methyl group at the 5-position in this compound could influence the degradation of its polymer in several ways that could be investigated through simulation:

Steric Hindrance: The methyl group might sterically hinder the approach of water molecules to the adjacent ester bonds, potentially slowing the rate of hydrolysis compared to an unsubstituted poly(oxepan-2-one).

Hydrophobicity: The methyl group would increase the local hydrophobicity of the polymer chain, which could affect water absorption and diffusion within the polymer matrix.

Table 1: Hypothetical Simulation Parameters for Poly(5-methyloxepan-2-one) Degradation

ParameterValue/MethodPurpose
Force Field ReaxFFTo model reactive events (bond cleavage).
System Size ~10,000 atomsTo represent a realistic segment of the polymer.
Solvent Explicit Water (TIP3P model)To simulate hydrolytic degradation.
Temperature 310 K (37 °C)To simulate physiological conditions.
Simulation Time >100 nsTo observe rare degradation events.

Mechanistic Insights from Computational Modeling of Polymerization

Computational modeling, particularly using Density Functional Theory (DFT), provides profound insights into the mechanisms of ring-opening polymerization (ROP) of lactones.

Elucidation of Catalyst-Monomer Interactions

DFT calculations can be used to model the interaction between a catalyst and the this compound monomer. These calculations can reveal the geometry of the catalyst-monomer complex and the electronic interactions that facilitate the ring-opening process.

For instance, in metal-catalyzed ROP, the catalyst typically coordinates to the carbonyl oxygen of the lactone, which activates the carbonyl carbon for nucleophilic attack. DFT can be used to calculate the binding energy of this coordination and to visualize the changes in electron density upon complex formation.

In a study of biocatalytic routes to lactone monomers, a combination of crystal structure determination, molecular dynamics simulations, and DFT was used to understand the interaction between a cyclohexanone (B45756) monooxygenase and various lactone precursors. This type of multi-faceted computational approach could be applied to understand how a synthetic catalyst interacts with this compound. manchester.ac.uk

Table 2: Key Parameters from DFT Calculations of Catalyst-Monomer Interactions

Calculated ParameterSignificance
Binding Energy Strength of the catalyst-monomer interaction.
Coordination Geometry Spatial arrangement of the catalyst and monomer.
Charge Transfer Electronic activation of the monomer by the catalyst.
Orbital Interactions Nature of the chemical bonds formed.

Prediction of Stereoselectivity in Catalytic ROP

A key challenge in the polymerization of chiral monomers like this compound is controlling the stereochemistry of the resulting polymer. Computational modeling can be instrumental in predicting and understanding the stereoselectivity of a given catalyst.

By calculating the transition state energies for the addition of an (S)-monomer versus an (R)-monomer to the growing polymer chain, researchers can predict which stereoisomer will be preferentially incorporated. The difference in these activation energies will determine the degree of stereocontrol.

For this compound, a stereoselective catalyst would have a significantly lower energy barrier for the incorporation of the (S)-enantiomer. DFT calculations could be used to design catalysts with chiral ligands that create a chiral pocket around the active site, thereby favoring the coordination of one enantiomer over the other.

Computational Validation of Experimental Kinetic Data

Computational chemistry can be used to validate and provide a theoretical basis for experimentally observed polymerization kinetics. By calculating the activation energies for the initiation, propagation, and termination steps of the polymerization, a theoretical rate law can be derived.

A theoretical study on the ROP of 1,5-dioxepan-2-one (B1217222) (DXO) using stannous(II) 2-ethylhexanoate (Sn(Oct)2) determined the activation energy for the rate-determining step to be 19.8 kcal/mol. researchgate.netdiva-portal.org This value can be compared with the activation energy determined from experimental kinetic studies. Good agreement between the computational and experimental values lends strong support to the proposed reaction mechanism.

For the ROP of this compound, a similar computational approach could be used. The calculated activation energies for different proposed mechanisms (e.g., coordination-insertion, activated monomer) could be compared with experimental data to determine the most likely pathway. Kinetic studies of the ROP of 1,5-dioxepan-2-one with various organocatalysts have shown that the polymerization proceeds in a controlled manner. mdpi.com

Table 3: Comparison of Theoretical and Experimental Kinetic Parameters for ROP

Kinetic ParameterComputational MethodExperimental Method
Activation Energy (Ea) DFT (Transition State Theory)Arrhenius Plot
Rate Constant (k) Eyring EquationMonitoring Monomer Conversion
Reaction Order Analysis of Computed Rate LawMethod of Initial Rates

Conceptual Frameworks for Advanced Materials Development Based on Poly 5s 5 Methyloxepan 2 One

Innovative Applications in Sustainable Polymer Technologies

Renewable Resource Utilization in Polymer Synthesis

The shift from fossil-based to renewable feedstocks is a critical aspect of sustainable polymer chemistry. The synthesis of (5S)-5-methyloxepan-2-one can be strategically designed to align with this principle, primarily through biocatalytic and chemo-enzymatic pathways that utilize biomass-derived precursors.

A key strategy for the synthesis of this compound involves the Baeyer-Villiger oxidation of a corresponding ketone, specifically 4-methylcyclohexanone (B47639). mdpi.comnih.gov This reaction introduces an oxygen atom into the carbocyclic ring to form the lactone. The enantioselectivity of this synthesis, which is crucial for determining the polymer's properties, can be achieved with high precision using enzymatic catalysts.

Biocatalytic Routes from Terpene Feedstocks

Terpenes, which are abundant in nature and can be sourced from various plants, represent a valuable class of renewable feedstocks. diva-portal.org These compounds can be converted into a range of chemical intermediates, including cyclic ketones. For instance, biocatalytic pathways can be employed to transform terpene derivatives into 4-methylcyclohexanone, the direct precursor for this compound. polimi.itcore.ac.uk

One notable enzymatic approach utilizes cyclohexanone (B45756) monooxygenases (BVMOs). These enzymes are capable of catalyzing the Baeyer-Villiger oxidation with high regio- and enantioselectivity. mdpi.comacs.org For example, a cyclohexanone monooxygenase from Acinetobacter calcoaceticus has been successfully used for the synthesis of (S)-5-methyloxepan-2-one from 4-methylcyclohexanone. mdpi.com This enzymatic route offers several advantages over traditional chemical methods, including mild reaction conditions and reduced generation of hazardous by-products. mdpi.com

Lignocellulosic biomass, another abundant renewable resource, can also serve as a starting point. Lignin, a major component of this biomass, can be deconstructed to yield aromatic compounds like p-cresol (B1678582). acs.orgresearchgate.net Through catalytic hydrogenation, p-cresol can be converted to 4-methylcyclohexanol, which can then be oxidized to 4-methylcyclohexanone, thus providing a pathway from wood and agricultural waste to the target monomer. nih.govacs.org

The polymerization of this compound is typically achieved through ring-opening polymerization (ROP). rsc.org This method allows for good control over the polymer's molecular weight and architecture. The use of organocatalysts in ROP is gaining traction as a more environmentally friendly alternative to traditional metal-based catalysts, which can have toxicity concerns. acs.org

Table 1: Potential Renewable Pathways to this compound
Renewable FeedstockKey IntermediateKey TransformationCatalyst/Method
Terpenes4-MethylcyclohexanoneBiocatalytic conversionMicrobial or isolated enzymes
Lignocellulosic Biomass (Lignin)p-CresolCatalytic HydrogenationMetal catalysts (e.g., Ru, Ni)
4-MethylcyclohexanoneThis compoundEnzymatic Baeyer-Villiger OxidationCyclohexanone Monooxygenase (BVMO)
This compoundPoly[this compound]Ring-Opening PolymerizationOrganocatalysts (e.g., DBU, DPP)

End-of-Life Scenarios and Circular Economy Considerations

The integration of poly[this compound] into a circular economy is a critical consideration for its long-term sustainability. A circular economy model aims to eliminate waste and promote the continual use of resources through strategies like recycling and biodegradation. rsc.orgscienmag.combrieflands.com

Chemical Recycling

Chemical recycling offers a promising end-of-life scenario for polyesters like poly[this compound]. This process involves the depolymerization of the polymer back to its constituent monomers or other valuable chemical intermediates. polimi.itrsc.orgmdpi.com These recovered monomers can then be purified and re-polymerized to produce virgin-quality polymer, effectively closing the material loop. bham.ac.ukfrontiersin.org

For poly(ε-caprolactone) (PCL) and its derivatives, depolymerization can be achieved through methods such as methanolysis, where the polymer is reacted with methanol (B129727) in the presence of a catalyst to yield the corresponding hydroxy ester. rsc.orgbham.ac.uk This process can be highly efficient, especially with the use of catalysts like zinc acetate. bham.ac.ukfrontiersin.org The resulting monomer can then be repolymerized, demonstrating a viable chemical recycling route. rsc.org This approach decouples the quality of the recycled polymer from that of the initial plastic waste, which is a significant advantage over mechanical recycling. bham.ac.uk

Biodegradability

Biodegradable polyesters are designed to break down into natural substances through the action of microorganisms. brieflands.com The biodegradability of PCL is well-documented, although it can be a slow process. mdpi.comimegagen.comresearchgate.net The introduction of a methyl group, as in poly[this compound], is expected to influence its degradation behavior. The methyl group can affect the polymer's crystallinity and hydrophobicity, which are key factors in determining the rate of enzymatic degradation. nih.gov

Enzymatic degradation of polyesters is often initiated in the amorphous regions of the polymer. mdpi.com The methyl group in poly[this compound] may disrupt the packing of the polymer chains, potentially leading to a lower degree of crystallinity compared to PCL. nih.gov This could, in turn, enhance its susceptibility to enzymatic attack by lipases and cutinases, which are known to degrade PCL. mdpi.comresearchgate.net However, the steric hindrance from the methyl group could also play a role in the enzyme's ability to access the ester linkages. The stereochemistry of the polymer is also a crucial factor, as enzymes often exhibit stereoselectivity. rsc.orgscienmag.com

Table 2: End-of-Life Options for Poly[this compound]
End-of-Life ScenarioProcessKey AdvantagesInfluencing Factors
Chemical RecyclingDepolymerization to monomer followed by re-polymerizationProduction of virgin-quality polymer, closed-loop systemCatalyst efficiency, reaction conditions
BiodegradationEnzymatic hydrolysis by microorganismsConversion to natural substances, potential for compostingCrystallinity, hydrophobicity, stereochemistry, microbial environment

Smart Polymer Systems Responsive to Environmental Stimuli

Smart polymers are materials that exhibit a significant and reversible change in their properties in response to small changes in their environment, such as temperature, pH, or light. nih.govnih.govrsc.org Poly[this compound] has the potential to be a component of such smart systems, primarily due to the influence of the methyl group and its specific stereochemistry on the polymer's properties. bham.ac.ukresearchgate.net

Thermoresponsive Behavior

One of the most studied stimuli-responsive behaviors is thermoresponsivity, often characterized by a lower critical solution temperature (LCST). rsc.orgresearchgate.net Below the LCST, the polymer is soluble in a solvent (typically water), while above this temperature, it becomes insoluble and undergoes a phase transition. rsc.org This behavior is governed by the balance between hydrophilic and hydrophobic interactions.

Influence of Stereochemistry on Polymer Properties

The specific (S) stereochemistry of the methyl group in poly[this compound] is expected to have a profound impact on its bulk properties. rsc.orgscienmag.combham.ac.uk The regular arrangement of the chiral centers along the polymer chain can lead to specific crystalline structures or, conversely, can frustrate crystallization, leading to amorphous materials. rsc.orgbham.ac.uk This control over crystallinity is a powerful tool for tuning the mechanical and thermal properties of the polymer. mdpi.comrsc.orgrug.nl For instance, the stereochemistry can influence the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. rsc.orgresearchgate.net These thermal properties are critical for determining the polymer's processing conditions and its performance in various applications.

The stereochemical arrangement also dictates the supramolecular organization of the polymer chains, which can be crucial for creating materials with specific functions. scienmag.com For example, the formation of stereocomplexes between polymers of opposite chirality can lead to materials with enhanced thermal and mechanical properties. mdpi.com

Table 3: Predicted Influence of the (5S)-Methyl Group on Polymer Properties for Smart Systems
PropertyInfluence of Methyl GroupPotential for Smart BehaviorGoverning Principle
HydrophobicityIncreased compared to PCLEnables thermoresponsivity in copolymers (LCST behavior)Balance of hydrophilic-hydrophobic interactions
CrystallinityPotentially altered (increased or decreased depending on stereoregularity)Tuning of mechanical properties and degradation ratesChain packing and intermolecular interactions
Glass Transition Temperature (Tg)Modified by changes in chain mobilityControl over the material's solid-state propertiesStereochemistry and intermolecular forces
Biodegradation RatePotentially altered due to changes in crystallinity and steric hindranceStimuli-responsive degradationEnzyme accessibility and stereoselectivity

Emerging Research Frontiers and Future Directions

Development of Next-Generation Catalytic Systems

The synthesis of poly(5-methyloxepan-2-one) via ring-opening polymerization (ROP) is critically dependent on the catalytic system employed. mdpi.com Next-generation catalysts are being designed to offer enhanced control over polymer characteristics such as molecular weight, dispersity, and stereoregularity.

Recent advancements include the exploration of various metal-based catalysts, including those derived from niobium and tantalum. rsc.org These systems can be tailored by modifying the ligands to tune the electronic properties of the catalyst, thereby influencing the polymerization rate and the molecular weight of the resulting polymer. rsc.org For instance, switching from an electron-donating to an electron-withdrawing ligand has been shown to nearly double the reaction rate. rsc.org Furthermore, single-site group V alkoxide complexes are being developed to act as a platform with a single initiator, which can significantly increase the molecular weight of the polymer. rsc.org

Organocatalysis has also emerged as a powerful, metal-free alternative for the ROP of cyclic esters. nih.gov These systems offer the advantage of avoiding potential metal contamination in the final polymer, which is particularly crucial for biomedical applications.

The table below summarizes some of the catalytic systems being explored for the ROP of ε-caprolactone and its derivatives.

Catalyst TypeMetal/CompoundKey Features
Metal AlkoxideNiobium, TantalumTunable electronic properties, potential for high molecular weight polymers. rsc.org
OrganocatalystVariousMetal-free, reduced risk of contamination. nih.gov
Zinc-basedDiethylzinc/Gallic AcidCoordination ROP, influences polymer yield and conversion. mdpi.com
Magnesium-basedMgⁿBu₂/AlcoholHigh activity, "living immortal" polymerization. rsc.org
Aluminum-basedAl complexes with heterocyclic aminesHigh polymerization rate, sensitive to ligand electronegativity. researchgate.net

Integration with Other Polymerization Techniques (e.g., Click Chemistry)

To expand the functionality and application range of poly(5-methyloxepan-2-one), researchers are increasingly integrating ROP with other polymerization techniques. Post-polymerization modification (PPM) is a key strategy that allows for the introduction of various functional groups onto the polymer backbone. nih.govtandfonline.com

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has proven to be a highly efficient and versatile tool for polymer functionalization. wiley-vch.deresearchgate.net This approach allows for the quantitative modification of polymers under mild conditions and is compatible with a wide array of functional groups. wiley-vch.de For example, azide-pendent aliphatic polyesters can be derivatized into tertiary amines or grafted with other polymer chains like poly(ethylene oxide). researchgate.net

The combination of ROP and click chemistry enables the synthesis of complex polymer architectures, such as graft copolymers and block copolymers, which would be difficult to achieve through direct polymerization of functionalized monomers. semanticscholar.orgrsc.org This integration opens up possibilities for creating materials with precisely tailored properties for specific applications. For instance, the synthesis of ABC miktoarm star terpolymers has been achieved in a one-pot manner by coupling ROP, atom transfer radical polymerization (ATRP), and click chemistry. ustc.edu.cn

Advanced Characterization Techniques for Polymer Microstructure

A thorough understanding of the microstructure of poly(5-methyloxepan-2-one) is essential for correlating its synthesis with its macroscopic properties. Advanced characterization techniques are crucial for elucidating details such as stereoregularity, crystallinity, and molecular weight distribution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the chemical structure and tacticity of these polymers. iaea.orgacs.orgresearchgate.net Both solution and solid-state NMR can provide detailed information about the arrangement of monomer units within the polymer chain. iaea.orgacs.orgresearchgate.netcore.ac.uk For example, 13C cross-polarization magic angle spinning (CP/MAS) NMR can be used to study the crystallinity and amorphicity of the polymer. acs.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful tool for polymer characterization. iaea.orgacs.orgresearchgate.netcore.ac.uk It allows for the precise determination of molecular weight, molecular weight distribution, and end-group analysis. core.ac.uk The combination of NMR and MALDI-TOF MS provides a comprehensive picture of the polymer's molecular architecture. iaea.orgacs.orgresearchgate.net Researchers have utilized these techniques to study oligomers and resulting polymers from γ-substituted ε-caprolactone moieties. pitt.edu

The table below highlights key characterization techniques and the information they provide.

TechniqueInformation Provided
NMR Spectroscopy Chemical structure, tacticity, stereoregularity, crystallinity. iaea.orgacs.orgresearchgate.net
MALDI-TOF MS Molecular weight, molecular weight distribution, end-group analysis. iaea.orgacs.orgresearchgate.netcore.ac.uk
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution. imegagen.comnih.gov
Differential Scanning Calorimetry (DSC) Thermal properties (glass transition, melting point), crystallinity. imegagen.comnih.gov

Exploration of Novel Copolymer Compositions and Architectures

Copolymerization of (5S)-5-methyloxepan-2-one with other monomers is a key strategy to tailor the properties of the resulting materials. This approach allows for the creation of polymers with a wide range of thermal, mechanical, and degradation characteristics.

Researchers are actively exploring the synthesis of various copolymer compositions, including random, block, and graft copolymers. For example, amphiphilic random copolyesters have been synthesized by copolymerizing ε-caprolactone with ε-caprolactone substituted with a hydrophilic group. tandfonline.com These copolymers can self-assemble into nanoparticles with potential applications in drug delivery. tandfonline.com

Block copolymers containing poly(5-methyloxepan-2-one) are also of significant interest. These can be synthesized by sequential ROP of different lactones, leading to materials with distinct domains and properties. researchgate.net The architecture of these copolymers can also be varied, leading to linear, branched, or star-shaped macromolecules. researchgate.net For instance, novel branched poly(ε-caprolactone)-based copolymers with different architectures have been evaluated for the preparation of nanoparticle-based drug formulations. researchgate.net

The table below provides examples of copolymer systems being investigated.

Copolymer TypeComonomersPotential Applications
Random Copolyestersε-caprolactone, γ-substituted ε-caprolactoneDrug delivery nanoparticles. tandfonline.com
Block CopolymersL-lactide, ε-caprolactoneControlled drug release systems. nih.gov
Branched CopolymersPoly(ε-caprolactone), polyolsAnticancer drug formulations. researchgate.net
Graft CopolymersPoly(ε-caprolactone), Poly(ethylene glycol)Improved biocompatibility. semanticscholar.org

Deepening Understanding of In Situ Degradation Processes

The biodegradability of poly(5-methyloxepan-2-one) is one of its most important features, particularly for biomedical and environmental applications. A deeper understanding of its degradation mechanisms is crucial for designing materials with predictable and controllable degradation profiles.

The degradation of polyesters like poly(ε-caprolactone) and its derivatives primarily occurs through the hydrolysis of ester linkages. sci-hub.seresearchgate.net This process can be influenced by a variety of factors, including the polymer's chemistry, geometry, and the surrounding environment (e.g., pH, temperature, enzymatic activity). sci-hub.seresearchgate.net Research has shown that degradation can proceed via either surface erosion or bulk degradation, with changes in molecular weight and mass loss helping to distinguish between the two mechanisms. nih.gov

Emerging research focuses on real-time monitoring of the degradation process. figshare.comnih.gov Techniques such as UV-vis spectroscopy can be used to monitor degradation in-line during processing, providing direct feedback. researchgate.net The development of fluorescent tracers that can be grafted onto the polymer backbone allows for in vivo real-time monitoring of scaffold degradation. figshare.com Furthermore, electrochemical sensors are being developed to track the release of degradation byproducts, such as lactic acid, providing a means for real-time monitoring of the degradation process. nih.gov

Expansion of Computational Predictive Models for Polymer Behavior

Computational modeling and simulation are becoming increasingly powerful tools for predicting the behavior of polymers, including poly(5-methyloxepan-2-one). These models can accelerate the design and development of new materials by providing insights into structure-property relationships.

Molecular dynamics (MD) simulations are being used to predict the structure and mechanical properties of these polymers and their nanocomposites. rsc.orgscu.ac.ir These simulations can provide atomistic-level insights into the interactions between polymer chains and other components, such as nanoparticles or surfaces. scielo.brresearchgate.net For example, MD simulations have been used to study the effect of PEGylation on the interfacial properties of polycaprolactone-silica nanocomposites. rsc.org

Predictive models are also being developed to estimate the properties of 3D-printed scaffolds made from these polymers. mdpi.compdx.edu These models can relate processing parameters, such as extrusion pressure and nozzle speed, to the final geometric characteristics of the scaffold, such as strut diameter and porosity. pdx.edu Furthermore, empirical and predictive models are being created to forecast drug release profiles from polymer-based delivery systems, aiding in the rational design of such devices. researchgate.net The use of machine learning algorithms is also emerging as a way to discover hidden structure-property relationships and build more accurate prediction models. google.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5S)-5-methyloxepan-2-one, and how can stereochemical purity be validated?

  • Methodological Answer : The synthesis typically involves lactonization of precursor hydroxy acids or enantioselective catalytic methods. To validate stereochemical purity, employ chiral HPLC coupled with polarimetry or circular dichroism (CD) spectroscopy. Quantify enantiomeric excess (ee) using integration of diastereomeric peaks in 1^1H-NMR with chiral shift reagents . For reproducibility, document reaction conditions (temperature, solvent, catalyst loading) and cross-validate results with independent techniques like X-ray crystallography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Prioritize 13^13C-NMR to confirm the lactone ring structure (C=O resonance ~170 ppm) and 1^1H-NMR for methyl group splitting patterns (δ 1.0–1.5 ppm). IR spectroscopy verifies lactone carbonyl stretches (~1750 cm1^{-1}). Mass spectrometry (EI or ESI) should confirm molecular ion peaks (m/z 128 for [M+H]+^+) and fragmentation patterns. Always compare data with published spectra in databases like SciFinder or Reaxys, ensuring instrument calibration aligns with IUPAC guidelines .

Q. How can researchers design controlled experiments to study the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer : Use buffer solutions (pH 2–12) and monitor hydrolysis via kinetic assays (e.g., HPLC or UV-Vis tracking of lactone ring opening). Control variables include temperature (25–60°C), ionic strength, and agitation. Employ Arrhenius plots to derive activation energy. Validate results with 1^1H-NMR to detect hydrolysis products (e.g., hydroxy acid derivatives). Replicate trials ≥3 times to assess statistical significance .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the reactivity and stereochemical outcomes of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and enantioselectivity in catalytic cycles. Use software like Gaussian or ORCA to optimize geometries and calculate Gibbs free energy barriers. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate models. For dynamic systems, apply molecular dynamics (MD) simulations to assess solvent effects .

Q. How can contradictory data on the biological activity of this compound be resolved, particularly in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using guidelines from the Journal of Biological Chemistry. Perform dose-response curves with IC50_{50} calculations, and validate via orthogonal assays (e.g., SPR for binding affinity). Use statistical tools like ANOVA to identify outliers, and conduct meta-analyses of published data to identify confounding variables .

Q. What strategies enable the integration of this compound into polymer matrices for controlled-release applications, and how can release kinetics be quantified?

  • Methodological Answer : Employ ring-opening polymerization (ROP) with Sn(Oct)2_2 or enzymatic catalysts. Characterize polymer composition via GPC and DSC. For release studies, use Franz diffusion cells with synthetic membranes and quantify lactone release via LC-MS. Model kinetics using Higuchi or Korsmeyer-Peppas equations. Ensure environmental controls (humidity, temperature) are consistent across replicates .

Methodological Best Practices

  • Data Contradiction Analysis : Cross-validate findings using multiple analytical techniques (e.g., NMR, XRD, and computational modeling) to resolve structural ambiguities .
  • Experimental Reproducibility : Document all parameters (e.g., solvent purity, instrument settings) in line with Reviews in Analytical Chemistry standards. Share raw data and code repositories to facilitate peer validation .
  • Literature Review Gaps : Prioritize recent studies (last 5 years) from peer-reviewed journals like The Journal of Organic Chemistry or Tetrahedron, avoiding non-peer-reviewed platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.